6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a bicyclic organic compound featuring a benzazepinone core with an amino substituent at position 5. Its molecular formula is C₁₀H₁₂N₂O, with a molar mass of 176.22 g/mol. Key physico-chemical properties include a density of 1.184 g/cm³, boiling point of 409°C, and flash point of 201°C. The compound is classified as harmful (Risk Code R22: Harmful if swallowed) and requires storage at 2–8°C with protection from light.
The benzazepinone scaffold is notable for its pharmacological relevance, particularly in anticancer research, as evidenced by patent filings involving structurally related compounds.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6,11H2,(H,12,13) |
InChI Key |
ALRFBUIZISDXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzylamine with a suitable carbonyl compound under acidic or basic conditions to form the desired benzazepine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzazepine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (similarity scores derived from computational analysis):
| Compound Name | CAS Number | Similarity Score | Key Substituent/Modification |
|---|---|---|---|
| 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 22246-76-0 | 0.88 | Amino group at position 8 |
| 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one | 4424-80-0 | 0.83 | No amino substituent |
| 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one | 209984-30-5 | 0.81 | Dibenzofused ring; methyl group |
| 5H-Dibenzo[b,e]azepine-6,11-dione | 1143-50-6 | 0.76 | Two ketone groups; dibenzofused ring |
Detailed Analysis of Key Analogues
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-76-0)
- Molecular Formula: C₁₀H₁₂N₂O (identical to the 6-amino isomer).
- This positional isomerism may influence biological target interactions, such as binding to enzymes or receptors.
- Physico-chemical Properties: Similar boiling point (409°C) and density (1.184 g/cm³) to the 6-amino derivative, suggesting comparable thermal stability.
4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 4424-80-0)
- Molecular Formula: C₁₀H₁₁NO.
- This absence likely diminishes pharmacological activity compared to amino-substituted derivatives.
- Applications: Serves as a synthetic precursor for functionalized benzazepinones.
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 6729-30-2)
6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-58-1)
Positional Isomerism and Ring Modifications
- Benzo[d] vs. Benzo[b] Isomerism: 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5) demonstrates how ring fusion position (d vs.
- Dibenzofused Analogues : Compounds like 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one exhibit expanded aromatic systems, which may enhance π-π stacking interactions in drug-receptor complexes.
Research Findings and Functional Group Impact
Substituent Effects on Reactivity and Spectroscopy
- Nitro and Phosphoryl Groups: Derivatives with electron-withdrawing groups (e.g., nitro, phosphoryl) show distinct NMR splitting patterns due to restricted rotation, as observed in compounds like 1-(4-(Nitromethyl)-4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)-ethanone.
- Halogenated Derivatives : Bromo and fluoro substituents influence collision cross-sectional areas and intermolecular interactions, as predicted by computational models.
Pharmacological Relevance
- Anticancer Applications : Patent filings highlight 1H-benzo[b]azepin-2(3H)-one derivatives as candidates for cancer therapy, underscoring the scaffold’s versatility.
- Methylation Studies : Methylation of analogous heterocycles (e.g., imidazo[4,5-b]pyridin-2-one) demonstrates how substituent placement affects hydrogen-bonding networks and dimer formation.
Biological Activity
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound with the CAS number 147750-50-3, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features an amino group that allows for various chemical modifications, making it a valuable candidate in medicinal chemistry and organic synthesis.
The compound's molecular formula is , with a molecular weight of 176.215 g/mol. Its physical properties are as follows:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 401.8 ± 45.0 °C |
| Flash Point | 196.8 ± 28.7 °C |
| LogP | 0.70 |
These properties indicate a stable compound suitable for various chemical reactions and biological interactions.
The biological activity of 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is primarily attributed to its interaction with central nervous system receptors. It may function as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and potentially influencing various physiological processes.
Therapeutic Potential
Research has indicated that derivatives of this compound exhibit potential in treating several conditions, including:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating anxiety, depression, and other mood disorders.
- Anticancer Activity : Some studies have highlighted its effectiveness against certain cancer cell lines, indicating a possible role in cancer therapy.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against specific pathogens.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of benzo[b]azepine compounds exhibited significant antiproliferative effects on human leukemia cells, suggesting that structural modifications could enhance their therapeutic efficacy .
- Neuropharmacological Research : In a behavioral study involving rodent models, the administration of this compound resulted in notable anxiolytic effects, supporting its potential use in anxiety management .
- Antimicrobial Activity : Research indicated that certain analogs displayed promising activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
To better understand the unique properties of 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, it is useful to compare it with related compounds:
| Compound | Biological Activity | Structural Features |
|---|---|---|
| 6-Nitro-4,5-dihydro-1H-benzo[b]azepin | Precursor for amino derivatives | Nitro group instead of amino group |
| 4,5-Dihydro-1H-benzo[b]azepin | Lacks significant biological activity | No amino group |
| 6-Chloro-4,5-dihydro-1H-benzo[b]azepin | Halogenated derivative with distinct reactivity | Chlorine substituent affecting reactivity |
This comparison illustrates how the presence of the amino group in 6-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one enhances its biological activity and versatility in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
